molecular formula C11H18O5S B12629194 Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate CAS No. 921594-11-8

Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate

Cat. No.: B12629194
CAS No.: 921594-11-8
M. Wt: 262.32 g/mol
InChI Key: ICYRPBZEFQZHQG-UHFFFAOYSA-N
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Description

Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate is an organic compound with the molecular formula C10H16O5. It is a derivative of malonic acid and is known for its use in various organic synthesis processes. This compound is characterized by the presence of ethoxy and methylsulfanyl groups attached to a propanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate typically involves the condensation of diethyl malonate with ethyl formate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Mechanism of Action

The mechanism of action of Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various organic reactions through the formation of intermediates, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate is unique due to the presence of both ethoxy and methylsulfanyl groups, which provide it with distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .

Properties

CAS No.

921594-11-8

Molecular Formula

C11H18O5S

Molecular Weight

262.32 g/mol

IUPAC Name

diethyl 2-[ethoxy(methylsulfanyl)methylidene]propanedioate

InChI

InChI=1S/C11H18O5S/c1-5-14-9(12)8(10(13)15-6-2)11(17-4)16-7-3/h5-7H2,1-4H3

InChI Key

ICYRPBZEFQZHQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C(=O)OCC)C(=O)OCC)SC

Origin of Product

United States

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